CYP2D6 Inhibitory Potency: N-Propyl vs. N-Methyl (MPP+) — A >4-Fold Improvement
In a direct head-to-head comparison using recombinant human CYP2D6 and bufuralol-1′-hydroxylation as the probe reaction, N-propyl-4-phenylpyridinium (the cation of 4-phenyl-1-propylpyridin-1-ium iodide) exhibited an IC50 of approximately 25 μM. In the same assay system, the N-methyl analog MPP+ showed no meaningful inhibition (IC50 >100 μM) [1]. This represents a greater than 4-fold increase in CYP2D6 inhibitory potency conferred by the N-propyl substitution relative to the canonical N-methyl analog. The specific CYP2D6 inhibitor quinidine was used as a positive control, yielding an IC50 of 0.05 μM under identical conditions [1].
| Evidence Dimension | IC50 for inhibition of recombinant human CYP2D6-mediated bufuralol-1′-hydroxylation |
|---|---|
| Target Compound Data | ~25 μM (N-propyl-4-phenylpyridinium, Compound 2) |
| Comparator Or Baseline | >100 μM (MPP+, N-methyl-4-phenylpyridinium) |
| Quantified Difference | >4-fold lower IC50 (more potent) for the N-propyl analog |
| Conditions | Recombinant human CYP2D6, bufuralol-1′-hydroxylase assay, triplicate determinations; positive control quinidine IC50 = 0.05 μM |
Why This Matters
For researchers studying CYP2D6 structure-activity relationships or screening for CYP2D6-mediated drug interactions, the N-propyl analog provides a measurable inhibitory window (~25 μM) that the N-methyl analog (MPP+) lacks entirely (IC50 >100 μM), enabling dose-response studies unattainable with MPP+.
- [1] Kalgutkar, A. S., Zhou, S., Fahmi, O. A., & Taylor, T. J. (2003). Influence of Lipophilicity on the Interactions of N-Alkyl-4-phenyl-1,2,3,6-tetrahydropyridines and Their Positively Charged N-Alkyl-4-phenylpyridinium Metabolites with Cytochrome P450 2D6. Drug Metabolism and Disposition, 31(5), 596–605. View Source
